Cas no 941900-66-9 (4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide
- AKOS024481188
- F3247-0147
- 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide
- 941900-66-9
- 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide
-
- インチ: 1S/C26H24N2O5S/c1-17-9-11-18(12-10-17)27-24(29)8-5-15-28(2)34(32,33)19-13-14-22-23(16-19)26(31)21-7-4-3-6-20(21)25(22)30/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,27,29)
- InChIKey: YJHVOUGIFGYKMT-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C(C3C=CC=CC=3C(C=2C=1)=O)=O)(N(C)CCCC(NC1C=CC(C)=CC=1)=O)(=O)=O
計算された属性
- 精确分子量: 476.14059304g/mol
- 同位素质量: 476.14059304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 7
- 複雑さ: 874
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 109Ų
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3247-0147-1mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-10mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-5μmol |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-3mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-15mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-50mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-5mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-25mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-40mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3247-0147-75mg |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide |
941900-66-9 | 90%+ | 75mg |
$208.0 | 2023-04-26 |
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamideに関する追加情報
Recent Advances in the Study of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide (CAS: 941900-66-9)
The compound 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide (CAS: 941900-66-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its anthraquinone sulfonamide core, has shown promising potential in various therapeutic applications, particularly in the areas of anticancer and anti-inflammatory drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its structure-activity relationships (SAR).
One of the key findings from recent research is the compound's ability to inhibit specific protein-protein interactions (PPIs) involved in cancer cell proliferation. In vitro studies have demonstrated that 941900-66-9 effectively targets the interaction between p53 and MDM2, a critical pathway in tumor suppression. This inhibition leads to the stabilization of p53 and subsequent activation of apoptosis in cancer cells. The compound's unique structural features, including the anthraquinone moiety, contribute to its high binding affinity and selectivity for MDM2.
Further investigations into the pharmacokinetic properties of 941900-66-9 have revealed its favorable bioavailability and metabolic stability. Advanced formulation techniques, such as nanoparticle encapsulation, have been employed to enhance its solubility and tissue distribution. These improvements have significantly increased the compound's therapeutic index, making it a viable candidate for preclinical development. Additionally, recent in vivo studies have shown reduced toxicity profiles compared to earlier analogs, highlighting its potential for clinical translation.
Another area of interest is the compound's anti-inflammatory properties. Research has indicated that 941900-66-9 modulates the NF-κB signaling pathway, a central regulator of inflammatory responses. By inhibiting the nuclear translocation of NF-κB, the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual functionality—targeting both cancer and inflammation—positions 941900-66-9 as a multifunctional therapeutic agent with broad applications.
Recent synthetic efforts have focused on derivatizing the core structure of 941900-66-9 to improve its efficacy and reduce off-target effects. Structure-activity relationship (SAR) studies have identified key modifications, such as the introduction of halogen atoms or alkyl groups, that enhance binding affinity and metabolic stability. These findings have paved the way for the development of next-generation analogs with improved therapeutic profiles.
In conclusion, the latest research on 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide (CAS: 941900-66-9) underscores its potential as a versatile and potent therapeutic agent. Its ability to target critical pathways in cancer and inflammation, combined with its favorable pharmacokinetic properties, makes it a promising candidate for further development. Future studies will likely focus on advancing its preclinical evaluation and exploring its potential in combination therapies.
941900-66-9 (4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide) Related Products
- 81422-99-3(OXIRANE, [3-(TRIFLUOROMETHYL)PHENYL]-, (R)-)
- 345-71-1((3-Fluorophenyl)(4-fluorophenyl)methanone)
- 2092111-40-3(1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1540105-11-0(3-(3-methoxy-1,2-oxazol-5-yl)piperidine)
- 2228786-07-8(1-(4-Bromo-3-methylbutyl)pyrrolidine)
- 2227718-73-0(rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid)
- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 330818-10-5(4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)
- 2840-24-6(Methanamine, N,N-dimethyl-, hydrobromide)




